2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide
Description
2-Chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide (CAS: 1221724-55-5) is a chloroacetamide derivative featuring a phenyl ring substituted with a thiomorpholine-4-carbonyl group at the meta position. Its molecular formula is C₁₃H₁₅ClN₂O₂S, with a molar mass of 298.79 g/mol .
Properties
IUPAC Name |
2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c14-9-12(17)15-11-3-1-2-10(8-11)13(18)16-4-6-19-7-5-16/h1-3,8H,4-7,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBIDVWBWSYYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198291 | |
| Record name | 2-Chloro-N-[3-(4-thiomorpholinylcarbonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-55-5 | |
| Record name | 2-Chloro-N-[3-(4-thiomorpholinylcarbonyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[3-(4-thiomorpholinylcarbonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-(thiomorpholine-4-carbonyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antitumor and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide and related compounds:
Key Comparative Analysis
Thiomorpholine vs. Morpholine Derivatives
- The target compound’s thiomorpholine-4-carbonyl group introduces sulfur into the heterocycle, which may increase lipophilicity and alter binding kinetics compared to the oxygen-containing morpholine analogs (e.g., 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide) . Sulfur’s larger atomic radius and lower electronegativity could enhance membrane permeability or modulate enzyme interactions .
This contrasts with the electron-donating thiomorpholine group in the target compound, which may favor different biological targets .
Agrochemical Analogs Chloroacetamide herbicides like metolachlor and acetochlor share the core chloroacetamide structure but feature alkylated phenyl groups. The absence of heterocyclic substituents (e.g., thiomorpholine) in these herbicides highlights the role of aromatic substituents in determining herbicidal vs.
Enzyme Inhibition Potential The pyrrolidine substituent in 2-chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide demonstrates acetylcholinesterase inhibition, suggesting that nitrogen-containing heterocycles in similar positions may target neurological enzymes. The target compound’s thiomorpholine group could interact with distinct enzymatic pockets due to sulfur’s unique electronic profile .
Sulfanyl and Halogen Modifications The sulfanyl group in 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-morpholinophenyl]acetamide introduces redox-active sulfur, which may confer antioxidant or pro-oxidant properties absent in the target compound.
Biological Activity
2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a chloro group and a thiomorpholine moiety, which may influence its reactivity and biological interactions. The presence of these functional groups is critical as they can affect the compound's pharmacokinetics and pharmacodynamics.
Synthesis
The synthesis of 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide typically involves several chemical reactions. The exact synthetic pathway may vary, but it generally includes the formation of the acetamide structure followed by the introduction of the chloro and thiomorpholine groups.
Biological Activity
Research indicates that compounds similar to 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide exhibit various biological activities, including antimicrobial properties. The specific biological activity of this compound requires further experimental assays for comprehensive evaluation.
Antimicrobial Activity
A study on N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against various bacterial strains. The compounds showed varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | S. aureus, MRSA | High |
| N-(4-methylpiperazin-1-yl)acetamide | E. coli | Moderate |
| 2-chloro-N-(2-methylphenyl)acetamide | C. albicans | Low |
These findings suggest that structural modifications can significantly influence the biological activity of similar compounds.
The mechanism by which 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide exerts its effects is not fully elucidated but may involve interactions with specific cellular targets. For instance, halogenated acetamides have been shown to facilitate penetration through cell membranes due to their lipophilic nature, enhancing their antibacterial efficacy .
Comparative Analysis
To better understand the potential of 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide, a comparison with structurally similar compounds can provide insights into its therapeutic potential.
Table 2: Comparison of Biological Activities
| Compound Name | Antibacterial Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide | TBD | TBD | Requires further investigation |
| N-(4-fluorophenyl)-2-chloroacetamide | High | 0.5 | Effective against Gram-positive bacteria |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | 1.5 | Less effective against Gram-negative bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
